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molecular formula C12H18N2O B8798300 2-(4-methoxyphenyl)-1,3-dimethylimidazolidine CAS No. 23229-39-2

2-(4-methoxyphenyl)-1,3-dimethylimidazolidine

Cat. No. B8798300
M. Wt: 206.28 g/mol
InChI Key: UQSPFESRVJWENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017919

Procedure details

Benzene (20 ml) and N,N'-dimethylethylenediamine (1.56 ml, 14.7 mmol) were added to 4-methoxybenzaldehyde (2 g, 14.7 mmol), and the m tture was refluxed under heating for 5 hours while removing the generated water. Benzene was evaporated to give a crude product of 2-(4-methoxyphenyl)-1,3-dimethylimidazolidine.
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1>C1C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]2[N:5]([CH3:6])[CH2:4][CH2:3][N:2]2[CH3:1])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.56 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the m tture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
while removing the generated water
CUSTOM
Type
CUSTOM
Details
Benzene was evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1N(CCN1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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